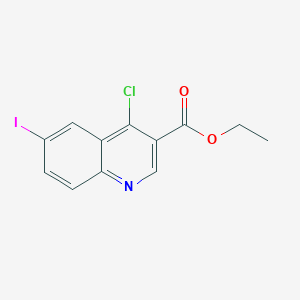

4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-6-iodoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-4-3-7(14)5-8(10)11(9)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJMPIMYGDXLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476546 | |

| Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206257-60-5 | |

| Record name | ethyl 6-iodo-4-chloro-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

An In-depth Technical Guide to the Synthesis of Ethyl 4-Chloro-6-iodoquinoline-3-carboxylate

This guide provides a comprehensive, technically-grounded protocol for the synthesis of Ethyl 4-Chloro-6-iodoquinoline-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative is structured to provide not just a methodology, but a deep understanding of the underlying chemical principles, critical process parameters, and safety considerations essential for successful and reproducible execution in a research setting.

The synthesis of the target molecule is most effectively achieved through a robust and well-established two-step sequence. This strategy leverages the classical Gould-Jacobs reaction for the initial construction of the quinoline core, followed by a functional group conversion to install the C4-chloro substituent.

The chosen pathway is advantageous due to the commercial availability of the starting materials, the high-yielding nature of the reactions, and the straightforward purification of the intermediate and final products. This approach ensures a reliable and scalable route to the desired compound.

Caption: High-level overview of the two-step synthetic strategy.

Part I: Synthesis of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate

This initial stage involves the construction of the core quinoline ring system via the Gould-Jacobs reaction. This reaction proceeds through two key transformations: a nucleophilic substitution followed by a thermally-driven cyclization.

Principle and Mechanistic Insight

The reaction begins with the nucleophilic attack of the amine group of 4-iodoaniline onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This forms an intermediate, ethyl α-carbethoxy-β-(4-iodoanilino)acrylate, upon the elimination of ethanol.[1] The choice of DEEM is critical; it serves as a three-carbon synthon providing the atoms that will become C2, C3, and C4 of the quinoline ring, along with the C3-ester functionality.

The subsequent and most critical step is the thermal cyclization. This transformation requires high temperatures (typically ~250 °C) to overcome the activation energy for the intramolecular electrophilic aromatic substitution, where the malonate portion of the molecule attacks the aniline ring to form the new heterocyclic ring.[1] A high-boiling, inert solvent like Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is employed as the reaction medium to achieve and maintain these required temperatures safely and effectively.[1][2]

Caption: Simplified workflow of the Gould-Jacobs reaction.

Experimental Protocol

Step 1: Formation of the Anilinoacrylate Intermediate

-

To a 250 mL round-bottomed flask, add 4-iodoaniline (e.g., 21.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (DEEM) (e.g., 22.7 g, 0.105 mol, 1.05 eq).

-

Add a magnetic stir bar and heat the mixture on a steam bath or in a heating mantle at 100-110 °C for 1 hour.[1] The mixture will become a homogenous liquid, and ethanol will evolve.

-

The resulting warm, viscous product is used directly in the next step without purification.

Step 2: Thermal Cyclization

-

In a separate, larger flask (e.g., 1 L) equipped with a reflux condenser and a mechanical stirrer, heat Dowtherm A (e.g., 250 mL) to a vigorous boil (~250 °C). Caution: Work in a fume hood. Hot Dowtherm A is a severe burn hazard.

-

Carefully and slowly pour the warm anilinoacrylate intermediate from Step 1 into the boiling Dowtherm A.

-

Continue heating and stirring for 1-2 hours. The cyclized product will precipitate out of the hot solvent as a solid.[1]

-

Allow the reaction mixture to cool to below 100 °C, then dilute with a non-polar solvent like hexanes or petroleum ether to further precipitate the product and facilitate filtration.[1][3]

-

Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by trituration.

Quantitative Data

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 4-Iodoaniline | C₆H₆IN | 219.02 | 0.10 | 1.0 | 21.9 g |

| DEEM | C₉H₁₆O₅ | 216.22 | 0.105 | 1.05 | 22.7 g |

| Dowtherm A | C₁₂H₁₀/C₁₂H₁₀O | ~166 | - | Solvent | 250 mL |

Part II: Chlorination of Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate

The second stage of the synthesis converts the 4-hydroxyquinoline intermediate into the final 4-chloroquinoline product. This is a critical transformation as the 4-chloro group is a versatile handle for subsequent nucleophilic substitution reactions.

Principle and Mechanistic Insight

The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with its 4-oxo form) to a chloro group is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][4] The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, forming a phosphate ester intermediate. This intermediate is highly electrophilic at the C4 position, facilitating a nucleophilic attack by a chloride ion (generated from POCl₃) and subsequent elimination of a phosphate byproduct to yield the 4-chloroquinoline.[5]

The use of excess POCl₃ is common, as it often serves as both the reagent and the solvent for the reaction.[4]

Critical Safety Considerations for Phosphorus Oxychloride (POCl₃)

POCl₃ is a highly corrosive and toxic substance that reacts violently with water. [6][7] Strict adherence to safety protocols is mandatory.

-

Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., neoprene or Teflon; nitrile is not suitable).[8][9]

-

Reaction Setup: Ensure all glassware is perfectly dry to prevent a violent exothermic reaction. The reaction should be equipped with a reflux condenser and a drying tube to protect it from atmospheric moisture.

-

Quenching: The reaction must be quenched with extreme care. The reaction mixture should be cooled significantly before being slowly and cautiously added to crushed ice or an ice-water mixture with vigorous stirring.[2] This process generates corrosive HCl gas and should be performed in a fume hood. Never add water to the reaction mixture. [7]

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[10]

Experimental Protocol

-

Place the dry Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate (e.g., 35.9 g, 0.1 mol) into a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.

-

In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (e.g., 100-150 mL).

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[4]

-

After completion, allow the reaction to cool to room temperature.

-

Remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).

-

Work-up/Quenching: Place a large beaker containing crushed ice and water in the fume hood. With vigorous stirring, slowly and carefully pour the cooled reaction residue onto the ice.

-

The product will precipitate as a solid. Neutralize the acidic aqueous solution cautiously with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is ~7-8.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield the final product.[4]

Analytical Characterization and Troubleshooting

Expected Product Characteristics

| Compound | Property | Expected Value |

| Intermediate | Appearance | Off-white to light yellow solid |

| Melting Point | >290 °C | |

| Molecular Formula | C₁₂H₁₀INO₃ | |

| Molecular Weight | 359.12 g/mol | |

| Final Product | Appearance | White to off-white solid |

| CAS Number | 206257-60-5[11] | |

| Molecular Formula | C₁₂H₉ClINO₂ | |

| Molecular Weight | 377.56 g/mol |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low yield in Step 1 (Cyclization) | Insufficient reaction temperature or time. | Ensure Dowtherm A is vigorously boiling (~250 °C). Extend reaction time and monitor by TLC. |

| Impure starting materials. | Use purified 4-iodoaniline and DEEM. | |

| Incomplete Chlorination in Step 2 | Insufficient POCl₃ or reaction time. | Ensure an adequate excess of POCl₃ is used. Increase reflux time and monitor by TLC. |

| Presence of moisture in the reaction. | Use oven-dried glassware and ensure the intermediate is completely dry before adding POCl₃. | |

| Difficult Work-up of POCl₃ Reaction | Quenching too quickly or at too high a temperature. | Ensure the reaction mixture is fully cooled before quenching. Add the residue to ice very slowly with efficient stirring. |

References

- Benchchem. Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols.

- The Journal of Organic Chemistry. A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications.

- PubMed. Synthesis, Antimicrobial Activities and Cytogenetic Studies of Newer Diazepino Quinoline Derivatives via Vilsmeier-Haack Reaction.

- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- Quora. How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? (2023-07-11).

- ChemicalBook. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings (2024-11-11).

- International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations (2021-12-26).

- Air Liquide Malaysia. Phosphorus Oxychloride.

- International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent (2016-12-02).

- Thermo Fisher Scientific. Phosphorus oxychloride - SAFETY DATA SHEET.

- De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives (2025-12-06).

- NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.

- ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate.

- ResearchGate. Unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate (3) from the TMSCl-promoted Friedländer reaction.

- PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- Organic Chemistry Portal. Synthesis of quinolines.

- Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

- ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate (2016-01-21).

- ChemicalBook. 4-CHLORO-6-IODO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 206257-60-5.

- NIH. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity (2024-02-07).

- Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure.

- Sigma-Aldrich. 4-Chloro-3-iodo-quinoline-6-carboxylic acid methyl ester | 2092338-45-7.

- ResearchGate. I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? (2016-09-20).

- NIH. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

- ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids (2025-08-15).

- PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester.

- Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

- Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

- ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate (2026-01-08).

- Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid ethyl ester AldrichCPR 26892-90-0.

- Organic Syntheses. diethyl methylenemalonate - Organic Syntheses Procedure.

- MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.

- Sigma-Aldrich. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester.

- Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

- Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

- PubChem. Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate (C14H14ClNO3).

- Suzhou Aobai Pharmaceutical Co., Ltd. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]

- 8. my.airliquide.com [my.airliquide.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. This compound | 206257-60-5 [amp.chemicalbook.com]

Introduction: The Quinoline Scaffold as a Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester (CAS No. 206257-60-5)

The quinoline ring system is a quintessential heterocyclic scaffold, recognized by medicinal chemists as a "privileged structure."[1][2] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] Its rigid, planar structure and ability to engage in various biological interactions make it an ideal foundation for the design of novel therapeutic agents.

Within this esteemed class of compounds, Ethyl 4-chloro-6-iodoquinoline-3-carboxylate emerges as a particularly powerful and versatile building block for synthetic and medicinal chemistry. Its strategically positioned functional groups—a reactive chlorine at the 4-position, an iodine atom at the 6-position suitable for cross-coupling, and an ester at the 3-position for further modification—offer a trifecta of synthetic handles. This guide provides an in-depth technical overview of this key intermediate, designed for researchers, scientists, and drug development professionals seeking to leverage its unique chemical architecture for the creation of novel molecular entities.

Core Compound Characteristics

A foundational understanding begins with the compound's fundamental physicochemical and spectroscopic properties.

Physicochemical Data

The essential properties of the title compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 206257-60-5 | [7][8][9][10] |

| Molecular Formula | C₁₂H₉ClINO₂ | [9] |

| Molecular Weight | 361.56 g/mol | [9] |

| Appearance | Typically a solid | [11] |

| Storage | Store at room temperature | [12] |

Spectroscopic Profile (Predicted)

While experimental spectra should always be acquired for validation, the expected spectroscopic signatures for this molecule can be reliably predicted based on its structure. These predictions are crucial for reaction monitoring and structural confirmation.[13][14][15]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The ethyl ester group should present as a triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.4 ppm. The aromatic protons on the quinoline core will appear further downfield, likely between 7.5 and 9.0 ppm, with their exact chemical shifts and coupling patterns influenced by the anisotropic and electronic effects of the chloro, iodo, and carboxylate substituents. The proton at the C2 position is expected to be the most downfield singlet.

-

¹³C NMR Spectroscopy : The carbon spectrum will feature a signal for the ester carbonyl (C=O) around 165 ppm. The carbons of the ethyl group will appear upfield (CH₂ ~62 ppm, CH₃ ~14 ppm). The nine carbons of the quinoline ring will resonate in the aromatic region, typically between 120 and 150 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information.[13][14] A strong absorption band is anticipated around 1720-1740 cm⁻¹ , characteristic of the C=O stretch of the conjugated ester. Aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region. C-H stretching from the aromatic ring and the ethyl group will be observed around 2900-3100 cm⁻¹ . The C-Cl and C-I stretching vibrations are found in the fingerprint region (<1000 cm⁻¹).

-

Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) at m/z 361. A characteristic isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Synthesis: A Strategic Approach to the Quinoline Core

The construction of the 4-chloro-quinoline-3-carboxylic acid ester scaffold is most effectively achieved through a well-established sequence involving the Gould-Jacobs reaction followed by a chlorination step.[16][17] This pathway is favored due to the commercial availability of the requisite starting materials and the generally reliable yields reported for analogous transformations.

Synthetic Workflow

Caption: Synthetic pathway to the title compound.

Causality Behind the Method:

-

Gould-Jacobs Reaction : This foundational step efficiently constructs the core carbon skeleton. Reacting an aniline with an ethoxymethylenemalonate derivative under heat forms an anilinoacrylate intermediate, which contains all the necessary atoms in the correct arrangement for subsequent cyclization.[17]

-

Thermal Cyclization : The high-temperature-induced cyclization is a robust method for forming the quinoline ring. The use of a high-boiling solvent like Dowtherm A ensures the energy requirement for this intramolecular electrophilic substitution is met, yielding the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[17]

-

Chlorination : The conversion of the 4-hydroxy group to the 4-chloro group is a critical activation step. The 4-hydroxy tautomer (a quinolone) is relatively unreactive towards nucleophilic substitution. Treatment with a powerful chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride is necessary to generate the highly reactive 4-chloroquinoline, a prime substrate for nucleophilic aromatic substitution.[18][19][20][21]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of ethyl 4-chloro-6-iodoquinoline-3-carboxylate lies in the orthogonal reactivity of its three key functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Caption: Key reactivity sites on the quinoline scaffold.

-

The C4-Chloro Position : This is the most electrophilic site on the ring, activated by the ring nitrogen. It readily undergoes nucleophilic aromatic substitution (SₙAr) with a wide range of nucleophiles, including amines, alcohols, and thiols.[22] This reaction is the cornerstone for synthesizing a vast library of 4-substituted quinolines, most notably the 4-anilinoquinolines and quinazolines that form the core of many potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors used in oncology.[22]

-

The C6-Iodo Position : The carbon-iodine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions .[23][24] Its high reactivity allows for efficient bond formation under standard conditions for Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings.[19][25] This enables the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents, providing a powerful tool for structure-activity relationship (SAR) studies.

-

The C3-Ester Group : The ethyl ester is a versatile functional group that can be easily modified. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a common functional group in drugs that can improve solubility or act as a key binding motif.[26] Alternatively, it can undergo aminolysis to form a wide range of amides, another critical pharmacophoric element in drug design.[16][27]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating explanations for key steps to ensure reproducibility and understanding.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position

This protocol describes a general procedure for the synthesis of a 4-anilino-6-iodoquinoline derivative.

Objective: To replace the C4-chlorine with an aniline nucleophile.

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

-

Nucleophile Addition: Add the desired substituted aniline (1.1-1.2 eq). If the aniline salt (e.g., hydrochloride) is used, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.

-

Causality Check: The use of a slight excess of the nucleophile ensures the reaction goes to completion. The base is critical to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.

-

-

Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Self-Validation: The reaction is complete when the starting material spot on the TLC plate is no longer visible.

-

-

Workup & Isolation: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be isolated by filtration, washed with cold solvent, and dried. If it remains in solution, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C6-Position

This protocol outlines a general procedure for introducing an aryl group at the C6-position.

Objective: To form a new carbon-carbon bond at the C6-position using a palladium catalyst.

Caption: The catalytic cycle for the Suzuki reaction.

Methodology:

-

Reagent Setup: To an oven-dried flask, add ethyl 4-chloro-6-iodoquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Na₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of a pre-catalyst like Pd(OAc)₂ and a ligand like SPhos or XPhos.[28]

-

Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water (e.g., 4:1 v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Self-Validation: Degassing is a critical, self-validating step. Failure to remove dissolved oxygen will lead to the oxidation and deactivation of the active Pd(0) catalyst, halting the reaction.[28]

-

-

Reaction: Heat the mixture under an inert atmosphere (N₂ or Ar) to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup & Isolation: After completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be observed.

-

Hazard Profile: While specific toxicity data is limited, compounds of this class should be handled as potential irritants to the skin, eyes, and respiratory tract.[7][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Storage: Store in a cool, dry place away from incompatible materials. The compound is generally stable at room temperature.[9][12]

Conclusion

Ethyl 4-chloro-6-iodoquinoline-3-carboxylate is far more than a simple chemical intermediate; it is a strategically designed molecular scaffold that offers chemists a reliable and versatile platform for innovation. Its orthogonal reactivity allows for the systematic and predictable construction of complex molecular architectures. By understanding the distinct reactivity of each functional group and employing robust, field-proven protocols, researchers in drug discovery can efficiently generate diverse libraries of novel quinoline derivatives, accelerating the journey toward identifying new therapeutic candidates with potentially significant biological impact.

References

-

Al-Obaidi, A., & Al-Shammari, A. M. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410. [Link]

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of Substituted Quinolines. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloroisoquinoline. BenchChem.

- BenchChem. (2025).

-

Musumeci, F., et al. (2013). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 18(9), 10937-10975. [Link]

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

-

Sławiński, J., et al. (2014). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 86, 613-625. [Link]

-

Maguire, M. P. (2009). Palladium in Quinoline Synthesis. ScienceDirect. [Link]

-

Vennerstrom, J. L., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Bioorganic & Medicinal Chemistry Letters, 20(15), 4469-4472. [Link]

-

El-Gaby, M. S. A., et al. (2012). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Medicinal Chemistry Research, 21(9), 2377-2386. [Link]

- ResearchGate. (n.d.). Palladium-catalyzed approaches to quinoline core.

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 40, 127958. [Link]

- ResearchGate. (n.d.). Biological Activities of Quinoline Derivatives.

- ResearchGate. (n.d.). Synthesis of quinoline-3-carboxylate derivative 21-R.

- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. BenchChem.

- ChemScene. (n.d.).

-

Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. [Link]

- AiFChem. (n.d.). 206257-60-5 | 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester. AiFChem.

-

Li, Y., et al. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Research on Chemical Intermediates, 46, 2215–2228. [Link]

- BenchChem. (2025). The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. BenchChem.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. [Link]

-

Kumar, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 116, 105286. [Link]

-

Rajni, et al. (2022). Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. ChemistrySelect, 7(46). [Link]

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

-

Kumar, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 345-373. [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

Hossain, M. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 968212. [Link]

-

PubChem. (2017). Spectral Information in PubChem. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]

- Cenmed Enterprises. (n.d.).

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Scribd. (n.d.). Chapter 8: NMR and IR Spectroscopy Problems. Scribd.

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 206257-60-5 [amp.chemicalbook.com]

- 8. 206257-60-5|3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester|BLD Pharm [bldpharm.com]

- 9. molcore.com [molcore.com]

- 10. 206257-60-5 | 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester - AiFChem [aifchem.com]

- 11. 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 12. vibrantpharma.com [vibrantpharma.com]

- 13. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. prepchem.com [prepchem.com]

- 21. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

Introduction: Contextualizing a Key Heterocyclic Building Block

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Quinolines are prevalent in a wide array of pharmacologically active compounds, notably in the development of antimalarial and anticancer agents.[1] The specific functionalization of this molecule—a chloro group at the 4-position, an iodo group at the 6-position, and an ethyl carboxylate at the 3-position—renders it a versatile synthetic intermediate. The chloro and iodo substituents serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of chemical diversity, while the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for its synthesis, characterization, and application in further chemical transformations. We will delve into its structural and physicochemical properties and provide detailed, field-proven protocols for their experimental determination.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. The fundamental identifiers and structural properties of the title compound are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 4-chloro-6-iodoquinoline-3-carboxylate | [2] |

| CAS Number | 206257-60-5 | [2][3] |

| Molecular Formula | C₁₂H₉ClINO₂ | [2] |

| Molecular Weight | 361.56 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1=CN=C2C=C(I)C=CC2=C1Cl | [2] |

| InChI Key | PJJMPIMYGDXLRF-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application in various experimental setups, particularly its solubility, which is a critical determinant of bioavailability in drug discovery.[4]

| Property | Description / Value | Experimental Insight |

| Appearance | Expected to be an off-white to yellow crystalline solid. | The color of quinoline derivatives can vary based on purity and exposure to light. Visual inspection is a preliminary, yet important, quality control step. |

| Melting Point | Not publicly documented; must be determined experimentally. | A sharp melting range (typically < 2°C) is a strong indicator of high purity for a crystalline solid.[5] Impurities tend to depress and broaden the melting range.[6] |

| Boiling Point | Not applicable. | High molecular weight, functionalized heterocyclic compounds like this typically decompose at temperatures below their boiling point at atmospheric pressure. |

| Solubility | Expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Chloroform. Poorly soluble in water. | For drug discovery applications, initial solubility is often assessed kinetically in DMSO/aqueous buffer systems to mimic physiological conditions.[7] |

Spectroscopic Characterization Profile

Spectroscopic analysis provides an atomic- and molecular-level fingerprint of the compound, essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a definitive analysis, both ¹H and ¹³C NMR spectra are required.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline core and the protons of the ethyl ester group. The aromatic protons will appear as doublets and triplets in the downfield region (typically 7.0-9.0 ppm), with their splitting patterns and coupling constants revealing their substitution pattern. The ethyl group will present as a characteristic quartet (for the -CH₂-) and a triplet (for the -CH₃-) in the upfield region.

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically >160 ppm). The aromatic and heterocyclic carbons will appear in the 110-150 ppm range, while the ethyl group carbons will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Expected Absorptions:

-

~1720-1740 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretching of the ethyl ester.

-

~1550-1620 cm⁻¹: Multiple sharp peaks associated with the C=C and C=N stretching vibrations of the quinoline aromatic system.

-

~1000-1300 cm⁻¹: Peaks corresponding to C-O stretching of the ester group.

-

~750-850 cm⁻¹: C-Cl stretching vibration.

-

~500-600 cm⁻¹: C-I stretching vibration.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 362.57. A key feature will be the isotopic pattern for the chlorine atom: a characteristic ~3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks.

Experimental Methodologies: A Practical Guide

The following sections provide standardized, step-by-step protocols for determining the key physical properties discussed. These protocols are designed to be self-validating and reflect standard practices in organic and medicinal chemistry laboratories.

Protocol for Melting Point Determination

Causality: The choice of a capillary-based method with slow, controlled heating near the melting point is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline solid. A fine powder ensures efficient and uniform heat transfer.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating: If the approximate melting point is unknown, perform a quick determination by heating at a rate of 10-15°C per minute. For a precise measurement, heat rapidly to about 20°C below the approximate melting point.[8]

-

Slow Heating & Observation: Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for accuracy.

-

Record the Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be narrow.

Protocol for Kinetic Solubility Assessment

Causality: This method is widely used in early-stage drug discovery as it mimics the situation where a compound, often stored in DMSO, is introduced into an aqueous physiological environment.[7] It measures the concentration at which a compound precipitates from a supersaturated solution, providing a practical measure of its solubility limitations.

Caption: Workflow for Kinetic Solubility Assessment.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO. Ensure the compound is fully dissolved.

-

Serial Dilution: In a separate plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Assay Preparation: Fill the wells of a 96-well microplate with the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Compound Addition: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate into the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate and allow it to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

-

Detection: Measure the amount of precipitate formed in each well. This is commonly done by measuring turbidity using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.[4]

-

Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which the signal significantly increases above the baseline is reported as the kinetic solubility.

Protocol for NMR Sample Preparation

Causality: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The use of a deuterated solvent is essential to avoid large, interfering solvent signals in a ¹H NMR spectrum.[9] The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for ¹³C NMR.[10]

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Methodology:

-

Determine Sample Amount: For a small molecule (~360 g/mol ), weigh approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR.[10]

-

Choose Solvent: Select a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). The solvent typically contains a small amount of Tetramethylsilane (TMS) as an internal reference standard.[11]

-

Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Ensure Complete Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogenous solution is required.

-

Transfer to NMR Tube: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.

-

Final Check: Ensure the liquid height in the tube is adequate for the spectrometer (typically ~4-5 cm). Cap the tube, label it clearly, and it is ready for analysis.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. While some of its physical properties, such as its precise melting point, require experimental determination, its chemical identity is well-defined by its molecular formula and structure. The spectroscopic data (NMR, IR, MS) provide a robust fingerprint for confirming its identity and purity. The protocols outlined in this guide offer standardized, reliable methods for characterizing this and similar compounds, ensuring data integrity and reproducibility in a research and development setting.

References

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Available at: [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

Li, Y., et al. (2020). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Research on Chemical Intermediates, 46, 2215–2228. Available at: [Link]

-

University of Babylon. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

University of Toronto. Experiment 1 - Melting Points. Available at: [Link]

-

Western University. NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center. Available at: [Link]

-

PubMed. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. Available at: [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

PrepChem.com. Synthesis of (a) 4,7-Dichloroquinoline-3-carboxylic acid, ethyl ester. Available at: [Link]

-

Taylor & Francis Online. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

- Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

-

SpectraBase. 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 206257-60-5 | 3-Quinolinecarboxylic acid, 4-chloro-6-iodo-,ethyl ester - AiFChem [aifchem.com]

- 3. This compound | 206257-60-5 [amp.chemicalbook.com]

- 4. rheolution.com [rheolution.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 4-Chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester. In the absence of publicly available experimental data for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral features. By analyzing the constituent functional groups and drawing comparisons with structurally related analogs, this guide offers researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar halogenated quinoline derivatives. Methodologies for spectral data acquisition and a plausible synthetic route are also discussed to provide a holistic understanding of this molecule from both a synthetic and analytical perspective.

Introduction: The Significance of Halogenated Quinolines

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1] The strategic placement of halogen atoms on the quinoline ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 4-position and an iodine atom at the 6-position, as in the case of this compound, is anticipated to impart unique electronic and steric characteristics that are of considerable interest in drug discovery and materials science. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and the establishment of structure-activity relationships (SAR).

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The predicted chemical shifts for this compound are based on the analysis of substituent effects on the quinoline ring.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the quinoline core and the aliphatic protons of the ethyl ester group. The electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the carboxylic acid ester will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).[2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H2 | 8.8 - 9.2 | Singlet (s) | N/A | Significantly deshielded by the adjacent nitrogen and the C4-chloro substituent. |

| H5 | 8.0 - 8.3 | Doublet (d) | ~9.0 | Deshielded by the quinoline ring current and influenced by the C6-iodo substituent. |

| H7 | 7.8 - 8.1 | Doublet of doublets (dd) | ~9.0, ~2.0 | Influenced by coupling to H5 and H8. |

| H8 | 8.2 - 8.5 | Doublet (d) | ~2.0 | Deshielded by the peri-effect of the nitrogen lone pair and influenced by the C6-iodo group. |

| -OCH₂CH₃ | 4.3 - 4.6 | Quartet (q) | ~7.1 | Protons of the methylene group adjacent to the ester oxygen. |

| -OCH₂CH₃ | 1.3 - 1.6 | Triplet (t) | ~7.1 | Protons of the terminal methyl group of the ethyl ester. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.[5] Quaternary carbons, such as those bearing the chloro and iodo substituents and the ester carbonyl, are expected to show weaker signals.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 150 - 155 | Aromatic carbon adjacent to nitrogen. |

| C3 | 125 - 130 | Aromatic carbon bearing the ester group. |

| C4 | 145 - 150 | Aromatic carbon attached to the chlorine atom. |

| C4a | 148 - 152 | Quaternary aromatic carbon at the ring junction. |

| C5 | 128 - 132 | Aromatic carbon. |

| C6 | 95 - 105 | Aromatic carbon bearing the iodine atom (ipso-carbon). |

| C7 | 135 - 140 | Aromatic carbon. |

| C8 | 122 - 126 | Aromatic carbon. |

| C8a | 140 - 145 | Quaternary aromatic carbon at the ring junction. |

| C=O | 165 - 170 | Carbonyl carbon of the ethyl ester. |

| -OCH₂CH₃ | 60 - 65 | Methylene carbon of the ethyl ester. |

| -OCH₂CH₃ | 13 - 16 | Methyl carbon of the ethyl ester. |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic quinoline ring and the ethyl ester group.[8][9][10]

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |

| C-H stretching (aromatic) | 3050 - 3150 | Medium | Vibrations of the C-H bonds on the quinoline ring. |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium | Vibrations of the C-H bonds of the ethyl group. |

| C=O stretching (ester) | 1715 - 1735 | Strong, Sharp | Characteristic carbonyl stretch of an α,β-unsaturated ester.[11] |

| C=C and C=N stretching (aromatic) | 1500 - 1650 | Medium to Strong | Skeletal vibrations of the quinoline ring. |

| C-O stretching (ester) | 1200 - 1300 and 1000 - 1100 | Strong | Asymmetric and symmetric C-O-C stretching of the ester group.[7] |

| C-Cl stretching | 700 - 800 | Medium to Strong | Vibration of the carbon-chlorine bond. |

| C-I stretching | 500 - 600 | Medium | Vibration of the carbon-iodine bond. |

Predicted Mass Spectrometry (MS) Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern upon ionization. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions. The presence of chlorine and iodine isotopes will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.[12]

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Rationale |

| [M]⁺ | [C₁₂H₉ClINO₂]⁺ | Molecular ion peak. |

| [M+2]⁺ | Isotope peak due to ³⁷Cl. | |

| [M-29]⁺ | [M-C₂H₅]⁺ | Loss of the ethyl radical from the ester. |

| [M-45]⁺ | [M-OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |

| [M-72]⁺ | [M-COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group as a radical. |

| [M-127]⁺ | [M-I]⁺ | Loss of the iodine radical. |

Methodologies for Spectral Data Acquisition

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet system.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, to obtain accurate mass measurements.

-

Data Acquisition: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.

Plausible Synthetic Route

The synthesis of this compound can be envisioned through established quinoline synthesis methodologies, such as a modified Gould-Jacobs or a related cyclization reaction.[13][14] A plausible approach would involve the reaction of a substituted aniline with a suitable three-carbon electrophile, followed by cyclization and chlorination.

Caption: Plausible synthetic workflow for this compound.

Conclusion

References

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. Available at: [Link]

-

IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Interpretation of mass spectra. University of Arizona. Available at: [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 4‐Halo Quinolines and Its Applications. ResearchGate. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

-

Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. Available at: [Link]

-

Quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

-

16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

-

Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate. Available at: [Link]

-

Quinoline-3-carboxylic acid. PubChem. Available at: [Link]

-

8-Quinoline carboxylic acid. PhotochemCAD. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

-

Syllabus for Chemistry (SCQP08). National Testing Agency. Available at: [Link]

-

Spectral Characteristics of Compounds. ResearchGate. Available at: [Link]

-

SPECTRAL CHARACTERIZATION DATA OF THE TITLE COMPOUNDS. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. BJOC - Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates [beilstein-journals.org]

- 14. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Precision of Life's Building Blocks: A Technical Guide to the Crystal Structure of Substituted Quinoline-3-Carboxylate Esters

For Immediate Release

A Deep Dive into the Crystalline World of Quinolines Reveals Intricate Intermolecular Forces and Pathways to Novel Therapeutics

This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the crystal structure of substituted quinoline-3-carboxylate esters. Moving beyond a mere recitation of facts, this whitepaper illuminates the causal relationships between molecular substitution, three-dimensional crystal packing, and biological activity, providing a foundational understanding for the rational design of next-generation pharmaceuticals.

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a carboxylate ester at the 3-position, along with various substituents on the quinoline ring, gives rise to a class of compounds with finely tunable electronic and steric properties. These modifications profoundly influence the solid-state architecture of the molecules, dictating their intermolecular interactions and, consequently, their pharmacokinetic and pharmacodynamic profiles. Understanding the crystal structure is, therefore, not an academic exercise but a critical step in drug design and development.

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to elucidating a crystal structure begins with the synthesis of high-purity compounds and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthetic Pathways: The Gould-Jacobs Reaction

A robust and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylate esters is the Gould-Jacobs reaction. This reaction proceeds through the condensation of an aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate [2]

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. During this period, ethanol is formed and can be removed by distillation.

-

Cyclization: The intermediate adduct from the condensation step is added in portions to diphenyl ether that has been preheated to 240-250 °C. This temperature is maintained for 30-60 minutes to facilitate the cyclization.

-

Isolation: Upon cooling, the reaction mixture is diluted with petroleum ether, which causes the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, to precipitate. The solid is then collected by filtration and washed with petroleum ether.

Caption: Synthetic pathway for ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.

The Art of Crystallization

The growth of single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Slow evaporation of a saturated solution is a commonly used technique.

Experimental Protocol: Crystallization

-

Solvent Selection: The purified substituted quinoline-3-carboxylate ester is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetonitrile, or dimethylformamide) to the point of saturation.

-

Slow Evaporation: The saturated solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual process encourages the formation of well-ordered single crystals over several days.

-

Crystal Harvesting: Once crystals of appropriate size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.

Unveiling the Three-Dimensional Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

The XRD Workflow: From Diffraction to Structure

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Guide to Data Refinement:

-

Initial Model: After solving the phase problem, an initial structural model is obtained.

-

Least-Squares Refinement: This model is then refined using a least-squares method, which iteratively adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.[4]

-

Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (including hydrogen atoms) and to identify any regions of disorder.

-

Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are introduced to model their thermal motion more accurately.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, to ensure the quality and reliability of the model.

Case Study: Crystal Structure of a Substituted Quinoline-4-Carboxylate

To illustrate the structural features, we consider the crystallographic data for ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate.[5]

| Parameter | Value |

| Chemical Formula | C₂₀H₁₆BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.0819 (7) |

| b (Å) | 9.7470 (5) |

| c (Å) | 24.0399 (12) |

| V (ų) | 3299.6 (3) |

| Z | 8 |

In this structure, the quinoline ring system is nearly planar, and the dihedral angle between the quinoline and phenyl rings is 25.44 (14)°.[5]

The Supramolecular Tapestry: Intermolecular Interactions

The crystal packing of substituted quinoline-3-carboxylate esters is governed by a delicate interplay of various non-covalent interactions. These interactions dictate the overall supramolecular architecture and influence the material's physical properties.

Hydrogen Bonding

Hydrogen bonds are among the most critical interactions in these crystal structures. In quinolinium-4-carboxylate dihydrate, for instance, a three-dimensional network is formed through one N-H···O and four O-H···O hydrogen bonds.[6] In the crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, molecules are linked into chains by C-H···O hydrogen bonds.[5]

π-π Stacking and Halogen Bonding

The aromatic nature of the quinoline ring system facilitates π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The introduction of halogen substituents can significantly influence these interactions. Halogen atoms can participate in halogen bonding (C-X···π), a directional interaction between the electrophilic region on the halogen and a π-electron system.[7] This can lead to the formation of distinct layered polymer chains in the crystal lattice.[7] Furthermore, halogen substituents can enhance π-π stacking interactions, providing a strategy for designing specific solid-state architectures.[8]

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[9] The analysis of the Hirshfeld surface for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveals the significant contributions of H···O, C···H, and H···H contacts to the overall crystal packing.[9]

Structure-Activity Relationship: From Crystal Lattice to Biological Function

The precise arrangement of molecules in the crystal lattice has profound implications for the biological activity of substituted quinoline-3-carboxylate esters.

The Role of the 3-Carboxylate Ester

The ester group at the 3-position is often crucial for biological activity. For example, in a series of antimalarial 4-oxo-3-carboxyl quinolones, replacement of the 3-carboxyl ester group with a carboxylic acid or amide group abolished the activity.

Impact of Intermolecular Interactions on Anticancer Activity

The network of intermolecular interactions can influence how a drug molecule interacts with its biological target. For instance, the hydrogen bonding capabilities of quinoline and quinolone carboxamides are integral to their anticancer properties, which can involve mechanisms such as topoisomerase inhibition and protein kinase inhibition.[10] A thorough understanding of the hydrogen bonding patterns in the crystal structure can provide insights into the design of more potent and selective anticancer agents.[10]

Conclusion and Future Perspectives

The crystal structure of substituted quinoline-3-carboxylate esters is a rich source of information for medicinal chemists and drug development professionals. A detailed understanding of their synthesis, three-dimensional architecture, and the intricate network of intermolecular interactions that govern their crystal packing is paramount for the rational design of novel therapeutics. Future research will likely focus on the targeted manipulation of these intermolecular forces through strategic substitution to optimize the solid-state properties and biological activities of this important class of compounds. The continued application of advanced techniques like Hirshfeld surface analysis and computational modeling will undoubtedly accelerate the discovery of new and improved quinoline-based drugs.

References

- (No Source Provided)

- Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journal of Organic Chemistry.

- Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel

- An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.

- Refinement Tutorial | PDF | Crystal Structure | Anisotropy. Scribd.

- Single crystal X-ray diffraction analysis. (No Source Details)

- Hydrogen bonding in quinolinium-4-carboxylate dihydr

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- Crystal structure of ethyl 6-bromo-2-[(E)

- Enhancing π–π stacking by a halogen substituent in a single-molecule junction.

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

- (No Source Provided)

Sources

- 1. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]

- 4. scribd.com [scribd.com]

- 5. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogen bonding in quinolinium-4-carboxylate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing π–π stacking by a halogen substituent in a single-molecule junction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-chloro-6-iodoquinoline-3-carboxylate: Synthesis, Characterization, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction